molecular formula C8H10BrN B1395271 3-Bromo-4-methylbenzylamine CAS No. 1177558-32-5

3-Bromo-4-methylbenzylamine

Cat. No.: B1395271
CAS No.: 1177558-32-5
M. Wt: 200.08 g/mol
InChI Key: GDRGOJWXIJAVCR-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzylamine is an organic compound with the molecular formula C8H10BrN It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fourth position

Scientific Research Applications

3-Bromo-4-methylbenzylamine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

3-Bromo-4-methylbenzylamine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-methylbenzylamine plays a significant role in biochemical reactions, particularly in the derivatization of carboxylic acids for analysis by liquid chromatography-mass spectrometry (LC-MS). It interacts with enzymes and proteins involved in the tricarboxylic acid (TCA) cycle, facilitating the detection and quantification of TCA intermediates . The compound forms stable derivatives with carboxylic acids, enhancing their ionization efficiency and chromatographic retention, which is crucial for accurate biochemical analysis.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modifying the interface of perovskite films in solar cells, which can be extrapolated to its potential effects on cellular membranes

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can participate in nucleophilic substitution reactions at the benzylic position, where the bromine atom is replaced by a nucleophile . This mechanism is essential for its role in derivatization reactions, where it forms stable amide bonds with carboxylic acids, facilitating their detection in biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its long-term effects on cellular function need to be studied further. In in vitro and in vivo models, the compound has shown consistent performance in derivatization reactions, but its impact on cellular processes over extended periods remains to be fully understood .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effective in facilitating biochemical analyses without significant adverse effects. At higher doses, it may exhibit toxic effects, including potential disruption of cellular membranes and metabolic pathways . Threshold effects and toxicity levels need to be carefully evaluated to determine safe and effective dosage ranges.

Metabolic Pathways

This compound is involved in metabolic pathways related to the TCA cycle. It interacts with enzymes such as carbodiimide agents, which activate carboxylic acids for amide coupling . This interaction enhances the detection of TCA intermediates, providing valuable insights into metabolic flux and metabolite levels in biochemical studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function, influencing the outcomes of biochemical assays . Understanding its transport mechanisms is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on biochemical reactions and cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-methylbenzylamine can be synthesized through several methods. One common approach involves the bromination of 4-methylbenzylamine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methylbenzylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding benzylamine derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methylbenzylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include benzylamine derivatives with oxidized functional groups.

    Reduction: The primary product is 4-methylbenzylamine.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylamine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-N-methylbenzylamine: Similar structure but with a different substitution pattern, leading to different reactivity and applications.

    4-Bromo-N-methylbenzylamine: Another isomer with distinct properties and uses.

Uniqueness

3-Bromo-4-methylbenzylamine is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

(3-bromo-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRGOJWXIJAVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177558-32-5
Record name (3-bromo-4-methylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 3-bromo-4-methylbenzamide (2.14 g, 10 mmol) in THF (10 mL) was added borane dimethyl sulfide complex (2 mL, 20 mmol) at 0° C. The mixture was then heated to 50° C. for 16 h. Additional borane dimethyl sulfide complex (1 mL, 10 mmol) was added and heating continued at 60° C. for an additional 5 days. The reaction was cooled to room temperature and ethanol was cautiously added. When bubbling ceased, 1N HCl was added until pH was ˜2. The mixture was stirred at 50° C. for 4 h. The mixture was partitioned between EtOAc and water. The aqueous was washed 3× with EtOAc. The aqueous was then adjusted to pH 10 with 2N NaOH and extracted 3× with EtOAc. The combined organics phases were dried over anhydrous Na2SO4, filtered, and concentrated to afford the title compound. LC-MS m/z 199.8 (M+H)+, 1.01 min (ret time).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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